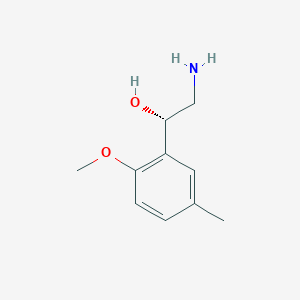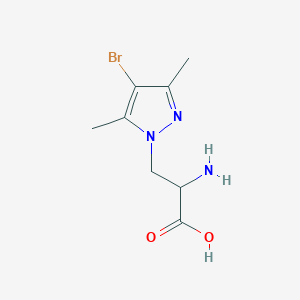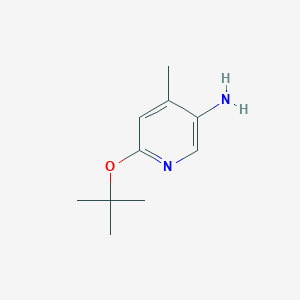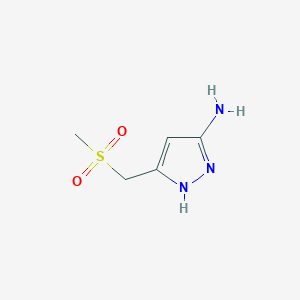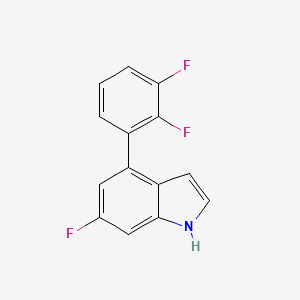
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and indole rings, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, bioavailability, and binding affinity to biological targets, making such compounds valuable in medicinal chemistry and other applications.
準備方法
The synthesis of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and 6-fluoroindole.
Coupling Reaction: The 2,3-difluoroaniline undergoes a coupling reaction with 6-fluoroindole in the presence of a suitable catalyst and base to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and using more cost-effective reagents and catalysts to achieve higher yields and purity.
化学反応の分析
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atoms on the phenyl and indole rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form various biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DCM), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).
科学的研究の応用
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors or nonlinear optical materials.
Chemical Biology: It is used as a probe to investigate biological pathways and molecular mechanisms in living systems.
作用機序
The mechanism of action of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole can be compared with other fluorinated indole derivatives, such as:
2,3-Difluoro-4-ethoxyphenylboronic acid: This compound has similar fluorine substitution but differs in the presence of an ethoxy group and boronic acid functionality.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure (benzamide instead of indole).
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound contains a fluorinated phenyl group and an imidazole ring, making it structurally distinct from the indole derivative.
The uniqueness of this compound lies in its specific fluorine substitution pattern and indole core, which confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C14H8F3N |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
4-(2,3-difluorophenyl)-6-fluoro-1H-indole |
InChI |
InChI=1S/C14H8F3N/c15-8-6-11(9-4-5-18-13(9)7-8)10-2-1-3-12(16)14(10)17/h1-7,18H |
InChIキー |
JWWQAZNATBLZSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)C2=C3C=CNC3=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
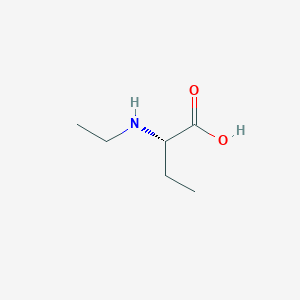
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)
![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)

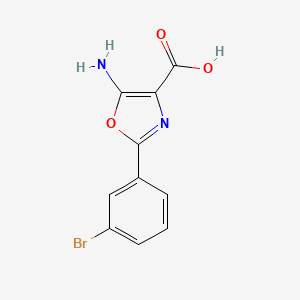
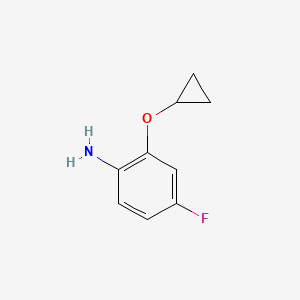

![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
